molecular formula C14H15N3O2S2 B11173819 N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B11173819
M. Wt: 321.4 g/mol
InChI Key: ULQUGGFZHBTFTD-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiadiazole ring, a phenylsulfanyl group, and a tetrahydrofuran ring

Preparation Methods

The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of a thiadiazole derivative with a phenylsulfanyl methyl group under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Scientific Research Applications

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s binding affinity to its targets, making it more effective in its biological activity .

Comparison with Similar Compounds

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide can be compared with other thiadiazole derivatives such as:

These comparisons highlight the unique features of this compound, such as its enhanced binding affinity and potential for diverse applications.

Properties

Molecular Formula

C14H15N3O2S2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C14H15N3O2S2/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,17,18)

InChI Key

ULQUGGFZHBTFTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

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